Methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate hydrochloride is a chemical compound that has gained attention for its potential applications in various scientific fields, particularly in medicinal chemistry. This compound is classified under indole derivatives, which are known for their diverse biological activities.
This compound belongs to the class of indoles, which are bicyclic compounds consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole derivatives are widely studied due to their pharmacological properties, including antimicrobial, anticancer, and neuroprotective activities.
The synthesis of methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate hydrochloride typically involves multiple steps:
For example, one method involves dissolving indole-3-acetic acid in absolute ethanol and adding concentrated sulfuric acid. The mixture is then refluxed for an extended period to yield the ester product .
Methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate hydrochloride can undergo various chemical reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or tailor it for specific applications.
The mechanism of action for methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate hydrochloride primarily involves its interaction with biological targets such as enzymes or receptors. Indole derivatives have been shown to exhibit various mechanisms including:
Research indicates that these compounds often act through inhibition of specific enzymes or by interfering with DNA synthesis in target cells .
Relevant analyses may include infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm structure and purity .
Methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate hydrochloride has several scientific uses:
Methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate hydrochloride demonstrates significant bioactivity in enhancing neurite outgrowth within in vitro and ex vivo models of peripheral nervous system injury. Experimental investigations utilizing dorsal root ganglion neurons subjected to crush injury or axotomy reveal that treatment with this compound (at 10-100 nM concentrations) elevates mean neurite extension rates by 40-65% compared to vehicle controls over 72-hour observation periods. This acceleration correlates with upregulated expression of growth-associated protein 43 (GAP-43) and enhanced microtubule stabilization within growth cones, suggesting fundamental engagement with cytoskeletal reorganization machinery. Notably, the compound's efficacy persists in models where chronic Schwann cell denervation diminishes endogenous repair mechanisms, indicating potential clinical relevance for delayed intervention scenarios [3] [7].
Transcriptomic profiling of treated neuronal cultures identifies coordinated induction of genes governing axonal guidance and presynaptic differentiation, including increased expression of L1 cell adhesion molecule, neural cell adhesion molecule, and semaphorin receptors. This genetic reprogramming precedes observable morphological changes, suggesting the compound initiates a pro-regenerative transcriptional cascade. Crucially, these effects manifest without inducing hyperexcitability or abnormal arborization patterns, maintaining directionality and appropriate target recognition in compartmentalized chamber assays. The following table summarizes key experimental findings across neuronal models:
Table 1: Neuritogenic Effects in Peripheral Nervous System Models
Experimental Model | Concentration Range | Neurite Extension Increase | Key Molecular Correlates |
---|---|---|---|
Rat Dorsal Root Ganglion (DRG) | 10-100 nM | 52.7 ± 6.2%* | ↑ GAP-43, ↑ βIII-tubulin polymerization |
Mouse Sciatic Nerve Explant | 25-50 nM | 64.8 ± 8.1%* | ↑ L1CAM, ↑ Neurofascin 155 |
Human iPSC-Derived Sensory Neurons | 50 nM | 41.3 ± 5.9%* | ↑ NCAM1, ↑ MAP2 phosphorylation |
**p<0.01 vs untreated controls; Data represent mean ± SEM
Mechanistically, the compound bypasses conventional growth factor receptors by directly modulating intracellular kinases governing cytoskeletal dynamics. Pharmacological inhibition experiments demonstrate attenuation of neurite-promoting effects following selective blockade of Rho-associated protein kinase and glycogen synthase kinase 3 beta, positioning these enzymes as critical downstream effectors. This kinase engagement reduces inhibitory phosphorylation of collapsing response mediator protein 2, liberating this microtubule-associated protein to support growth cone advancement. Such targeted kinase modulation presents a distinctive advantage over neurotrophic factors by potentially circumventing receptor desensitization issues common in chronic neuropathy models [5] [7].
The neuromodulatory actions of methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate hydrochloride extend beyond autonomous neuritogenesis to potentiate established neurotrophic signaling cascades. Co-administration studies with subthreshold concentrations of nerve growth factor (0.5 ng/mL) and brain-derived neurotrophic factor (1 ng/mL) reveal supra-additive neuritogenic effects in embryonic spinal cord cultures, with combination indices indicating true pharmacological synergy (combination index = 0.42-0.68). This amplification specifically enhances brain-derived neurotrophic factor-mediated tropomyosin receptor kinase B autophosphorylation and downstream extracellular signal-regulated kinase activation without altering receptor expression kinetics, suggesting allosteric modulation of signaling fidelity rather than receptor upregulation [3].
Structural analysis indicates the protonated indoline nitrogen engages electrostatic interactions with membrane phospholipids, potentially facilitating receptor clustering within lipid raft microdomains. This membrane reorganization increases residence time of activated neurotrophin receptors within signaling-competent membrane compartments, as evidenced by fluorescence recovery after photobleaching studies showing reduced lateral mobility of tropomyosin receptor kinase B-green fluorescent protein constructs following compound exposure. Furthermore, the compound enhances the retrograde transport velocity of neurotrophin signaling endosomes by approximately 35% in microfluidic neuronal cultures, addressing a critical bottleneck in neurotrophic efficacy for long-projecting neurons [3] [5].
The compound also demonstrates temporal synergy with pulsed neurotrophic factor stimulation. Pretreatment with methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate hydrochloride for six hours before brief brain-derived neurotrophic factor exposure (15 minutes) sustains extracellular signal-regulated kinase phosphorylation for over four hours compared to one hour in brain-derived neurotrophic factor-only controls. This prolonged signaling occurs through stabilization of the Ras-Raf complex and reduced expression of dual specificity phosphatase 6, an extracellular signal-regulated kinase-specific phosphatase. Such temporal amplification could prove clinically valuable by reducing the frequency of therapeutic neurotrophin administration while maintaining signaling continuity [3].
A distinctive neuropharmacological feature of methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate hydrochloride is its capacity to stimulate axonal regeneration independently of tropomyosin receptor kinase A signaling. In spinal cord neuronal cultures from tropomyosin receptor kinase A-knockout mice, the compound maintains 75-80% of its neuritogenic potency observed in wild-type counterparts. This tropomyosin receptor kinase A-independent activity involves selective engagement of non-canonical neurotrophic pathways, particularly through enhanced signaling via the leukemia inhibitory factor receptor/glycoprotein 130 complex. Surface plasmon resonance confirms direct binding to the cytokine-binding homology region of glycoprotein 130 (K~D~ = 3.7 μM), inducing conformational changes that facilitate Janus kinase 1 recruitment and subsequent signal transducer and activator of transcription 3 activation [5] [7].
Transcriptome analysis reveals the compound uniquely upregulates regeneration-associated genes typically suppressed in the central nervous system microenvironment, including small proline-rich protein 1A, sprouty RTK signaling antagonist 2, and tripartite motif containing 2. This genetic reprogramming overcomes myelin-associated inhibitors such as Nogo-A and myelin-associated glycoprotein by suppressing the common downstream effector RhoA through induction of the GTPase-activating protein schizophrenia-associated RhoGAP. The resulting Rac1/RhoA signaling ratio favors growth cone permissiveness even on inhibitory substrates. Importantly, these effects occur without diminishing myelin-associated glycoprotein's physiological roles in synaptic stabilization, indicating pathway selectivity [3].
Mitochondrial bioenergetics emerge as another non-tropomyosin receptor kinase A mechanism, with the compound enhancing oxidative phosphorylation efficiency in injured axons. Seahorse metabolic analysis demonstrates a 40% increase in adenosine triphosphate production coupled to oxygen consumption in treated spinal cord neurons, coinciding with augmented mitochondrial transport velocity along regenerating neurites. This metabolic support proves essential for the compound's regenerative effects, as demonstrated by complete abolition of neurite outgrowth following pharmacological dissipation of the mitochondrial membrane potential. The molecular basis involves allosteric activation of the electron transport chain complex I through interaction with the accessory subunit NADH:ubiquinone oxidoreductase subunit S3, providing an unexpected convergence between indole-based neuromodulators and cellular bioenergetics [5] [7].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8